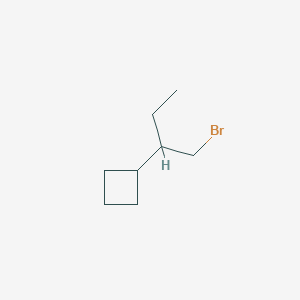

(1-Bromobutan-2-yl)cyclobutane

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H15Br |

|---|---|

Molecular Weight |

191.11 g/mol |

IUPAC Name |

1-bromobutan-2-ylcyclobutane |

InChI |

InChI=1S/C8H15Br/c1-2-7(6-9)8-4-3-5-8/h7-8H,2-6H2,1H3 |

InChI Key |

QLJZYLCBDRRQTR-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CBr)C1CCC1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Bromobutan 2 Yl Cyclobutane and Its Stereoisomers

Regioselective and Stereoselective Synthesis Strategies for Cyclobutane-Containing Bromides

The construction of multi-substituted cyclobutanes with high regio- and stereocontrol is a primary goal in synthetic chemistry. acs.org Key strategies for achieving this include photochemical [2+2] cycloadditions, transition metal-catalyzed cycloadditions, and ring expansions of smaller carbocycles. mdpi.combaranlab.org For a target like (1-Bromobutan-2-yl)cyclobutane, these methods can be adapted to control the placement of the butyl and bromo substituents on the cyclobutane (B1203170) ring.

A hypothetical regioselective approach could involve the [2+2] cycloaddition of 1-hexene with a suitable ketene (B1206846) equivalent to form a cyclobutanone (B123998) precursor. Subsequent functional group manipulations would then be required to introduce the bromine atom at the desired position. Stereocontrol in such cycloadditions is often directed by the steric and electronic properties of the reactants and catalysts employed. mdpi.com

Enantioselective Approaches to Chiral this compound

Producing a single enantiomer of a chiral molecule is crucial, particularly in pharmaceutical applications. chemistryviews.org The synthesis of enantioenriched this compound requires enantioselective methods, which can be broadly categorized into catalyst-controlled and substrate-controlled approaches.

Catalytic enantioselective [2+2] cycloadditions are a powerful tool for constructing chiral cyclobutanes. chemistryviews.orgnih.gov For instance, an alkyne and an alkenyl derivative could be coupled using a chiral cobalt or rhodium catalyst to generate a chiral cyclobutene (B1205218) intermediate. nih.govorganic-chemistry.org Subsequent diastereoselective hydroboration-oxidation followed by bromination would yield the target molecule. Another advanced method involves the use of chiral Brønsted acids to catalyze the isomerization of bicyclo[1.1.0]butanes, providing access to chiral cyclobutenes that serve as versatile synthetic platforms. acs.org

The table below illustrates representative results for enantioselective cyclobutane synthesis using different catalytic systems, demonstrating the high levels of enantiomeric excess (ee) achievable.

| Catalyst System | Reactants | Product Type | Yield (%) | ee (%) |

| Chiral Phosphoric Acid / Thioxanthone | N,O-Acetal & Olefin | Substituted Cyclobutane | High | >90 |

| Cobalt / Chiral Ligand | Alkyne & Alkenyl Derivative | Cyclobutene | >80 | 86-97 |

| Iridium / Phosphoramidite Ligand | Cinnamyl Alcohol & Allyl Acetate | Bicyclic Heptane | Moderate-High | Excellent |

This table presents data for analogous systems to illustrate the potential of these methods. chemistryviews.orgnih.govorganic-chemistry.org

Diastereoselective Synthesis and Separation Techniques of Brominated Cyclobutane Adducts

When a molecule contains multiple stereocenters, like this compound, controlling the relative stereochemistry to form a specific diastereomer is essential. Diastereoselective reactions often rely on steric hindrance, chelation control, or the use of chiral auxiliaries to direct the approach of a reagent to a substrate.

A prominent strategy for achieving high diastereoselectivity is the sulfa-Michael addition to cyclobutene derivatives. rsc.orgrsc.orgjove.com For example, the addition of a thiol to an activated cyclobutene, catalyzed by a base like DBU, can proceed with high diastereomeric ratios (dr >95:5). rsc.orgrsc.org This approach could be adapted by using a butyl-substituted cyclobutene precursor and a subsequent conversion of the thioether to a bromide. Ring contraction of stereochemically defined pyrrolidines has also emerged as a powerful, stereospecific method for producing highly substituted cyclobutanes. ntu.ac.uknih.govacs.org

Should a mixture of diastereomers be formed, separation is typically achieved through chromatographic techniques such as column chromatography on silica gel or high-performance liquid chromatography (HPLC), often on a chiral stationary phase for enantiomeric separation. The different physical properties of diastereomers (e.g., polarity, boiling point) allow for their separation. rsc.org

Precursor Design and Elaboration for Targeted Brominated Cyclobutyl Derivatives

The successful synthesis of a complex molecule is highly dependent on the strategic design of its precursors. britannica.comwikipedia.org For this compound, a logical precursor could be 2-cyclobutylbutan-1-ol or 1-cyclobutylbut-1-ene.

The alcohol precursor, 2-cyclobutylbutan-1-ol, could be synthesized via Grignard addition of a propylmagnesium bromide to cyclobutanecarboxaldehyde. The subsequent conversion of the secondary alcohol to the target alkyl bromide can be achieved through various methods, such as the Appel reaction (using triphenylphosphine and carbon tetrabromide) or by treatment with phosphorus tribromide.

Alternatively, the alkene precursor, 1-cyclobutylbut-1-ene, could be prepared via a Wittig reaction between cyclobutanecarboxaldehyde and a propyl-ylide. Subsequent hydrobromination of the double bond would need to be carefully controlled to achieve the desired regioselectivity, as both Markovnikov and anti-Markovnikov addition products are possible depending on the reaction conditions (e.g., HBr vs. HBr/peroxides).

Novel Catalytic and Reagent Systems in Bromination Reactions

Traditional bromination methods often rely on harsh, stoichiometric reagents like molecular bromine or N-bromosuccinimide (NBS) with radical initiators. acs.org Modern organic synthesis has seen the development of novel catalytic systems that offer milder conditions, higher selectivity, and improved functional group tolerance. nih.govresearchgate.net

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for generating bromine radicals under exceptionally mild conditions. nih.govresearchgate.net A photocatalyst, such as Ru(bpy)₃Cl₂ or an organic dye, can be excited by visible light to oxidize a bromide source (e.g., CBr₄ or even simple bromide salts), generating a bromine radical in situ. nih.govrsc.org This radical can then participate in selective C-H bromination or addition reactions to alkenes, offering a controlled way to introduce bromine into complex precursors. mdpi.com

Transition-Metal Catalysis: Catalysts based on metals like ruthenium, palladium, and copper can direct the bromination of C-H bonds. nih.govbeilstein-journals.org These methods often use a directing group on the substrate to position the metal catalyst, allowing for highly regioselective functionalization of otherwise unreactive C(sp³)-H bonds. researchgate.netresearchgate.net For a suitable precursor to this compound, a directing group could be temporarily installed to achieve site-selective bromination on the cyclobutane or butyl chain.

The table below summarizes some modern catalytic bromination methods.

| Catalyst System | Bromine Source | Substrate Type | Key Advantage |

| Ru(bpy)₃²⁺ / Visible Light | CBr₄ | Alkenes, Phenols | Mild conditions, in situ Br₂ generation |

| Erythrosine B / Visible Light | NBS | Arenes | Acid-free activation of NBS |

| [{Ru(p-cymene)Cl₂}₂] | TBATB | 2-Phenylpyridines | meta-Selective C-H Bromination |

| Pd(OAc)₂ / Electrochemical | NH₄Br | Benzamides | Avoids chemical oxidants |

This table provides examples of catalytic systems applicable to various organic substrates. acs.orgnih.govnih.govacs.org

Strategic Application of Green Chemistry Principles in this compound Synthesis

Green chemistry focuses on designing chemical processes that minimize negative environmental impacts. yale.edu The synthesis of this compound can be made more sustainable by adhering to the 12 Principles of Green Chemistry. acs.org

Prevention : Designing a synthesis to minimize byproducts is preferable to treating waste after it is created. acs.org

Atom Economy : Synthetic routes should be designed to maximize the incorporation of all materials from the reactants into the final product. scranton.edu For instance, an addition reaction, such as the hydrobromination of an alkene precursor, would have a 100% theoretical atom economy, whereas a substitution reaction requiring a leaving group would have a lower atom economy. pearson.comjk-sci.com

Less Hazardous Chemical Syntheses : Using less toxic reagents, such as replacing highly corrosive molecular bromine with an in situ generated source via photoredox catalysis, enhances safety. uni-lj.si

Safer Solvents and Auxiliaries : Whenever possible, hazardous organic solvents should be replaced with greener alternatives like water, ethanol, or even solvent-free conditions. acs.org

Design for Energy Efficiency : Utilizing catalytic methods that operate at ambient temperature and pressure, such as visible-light-driven reactions, reduces energy consumption compared to reactions requiring high heat. yale.edu

Catalysis : Using catalytic reagents in small amounts is superior to using stoichiometric reagents, as it reduces waste. acs.org Transition-metal and photoredox catalysis are prime examples of this principle in action for bromination reactions. researchgate.netmdpi.com

Reduce Derivatives : Avoiding the use of protecting groups minimizes synthetic steps, which in turn reduces reagent consumption and waste generation.

By integrating these principles, the synthesis of this compound can become more efficient, safer, and environmentally benign.

Methodological Challenges and Innovations in Scaling this compound Synthesis

Translating a laboratory-scale synthesis to an industrial, large-scale process presents numerous challenges. primescholars.comchemtek.co.in What works for synthesizing milligrams or grams of a compound may not be feasible or safe for producing kilograms. drugdiscoverytrends.com

Key Scale-Up Challenges:

Reaction Conditions: Reactions that require very low temperatures (e.g., using dry ice/acetone (B3395972) baths) or high pressures are difficult and expensive to manage in large reactors.

Reagent Cost and Safety: Expensive chiral catalysts or hazardous reagents that are manageable on a small scale can become prohibitively costly or dangerous at an industrial scale.

Mixing and Heat Transfer: Ensuring uniform mixing and temperature control is more difficult in large vessels. Poor heat dissipation can lead to runaway reactions and the formation of impurities.

Purification: Chromatographic purification, common in the lab, is often impractical for large quantities. Alternative methods like crystallization or distillation must be developed.

Stereocontrol: Maintaining high levels of stereoselectivity can be challenging on a large scale, as minor variations in temperature, concentration, or mixing can impact the stereochemical outcome of a reaction. rijournals.com

Innovations in Process Chemistry: To overcome these hurdles, process chemists employ several strategies. One major innovation is the adoption of flow chemistry , where reactants are continuously pumped through a reactor. wikipedia.org This technology offers superior control over reaction parameters like temperature and mixing, improves safety by minimizing the volume of hazardous material reacting at any given time, and can be more easily scaled by running the process for a longer duration. For a stereoselective synthesis of this compound, a flow process could provide more consistent results and higher purity compared to a traditional batch process.

Mechanistic Investigations of Reactions Involving 1 Bromobutan 2 Yl Cyclobutane

Elimination Reactions (E1, E2) and Olefin Formation from (1-Bromobutan-2-yl)cyclobutane

In the presence of a base, this compound can undergo elimination reactions to form alkenes. iitk.ac.in Like substitution, elimination can proceed through either a unimolecular (E1) or bimolecular (E2) mechanism. wikipedia.org

The stereochemistry of the starting material and the puckered, non-planar conformation of the cyclobutane (B1203170) ring play a crucial role in the outcome of elimination reactions.

The E2 mechanism is a concerted, one-step process where the base removes a β-hydrogen at the same time the C-C π-bond is formed and the bromide is ejected. libretexts.org This mechanism has a strict stereochemical requirement: the β-hydrogen and the leaving group must be in an anti-periplanar conformation. iitk.ac.inwikipedia.org In the puckered cyclobutane ring, this geometric constraint limits which β-hydrogens are available for elimination, thus dictating the regioselectivity and stereoselectivity of the resulting alkene.

The E1 mechanism proceeds through the same carbocation intermediate as the Sₙ1 reaction. iitk.ac.in Because the intermediate is planar, the strict stereochemical requirement of the E2 reaction is absent. libretexts.org Deprotonation can occur from any adjacent carbon to form the most stable alkene, which is typically the most substituted one, in accordance with Zaitsev's Rule . iitk.ac.inlibretexts.org For this compound, elimination could produce several isomeric alkenes, with the more substituted but-2-enylidene)cyclobutane isomers (both E and Z) being favored over the less substituted but-1-enylidene)cyclobutane. chemguide.co.uklibretexts.org

Substitution and elimination reactions are often in direct competition. libretexts.org The outcome is determined by several factors, primarily the nature of the nucleophile/base and the reaction temperature. chemguide.co.uk

Basicity vs. Nucleophilicity: Strong, sterically hindered bases, such as potassium tert-butoxide (t-BuOK), favor E2 elimination because they are too bulky to act as nucleophiles but are effective at removing a proton. libretexts.org Strong, unhindered bases that are also good nucleophiles (e.g., NaOH, NaOEt) can lead to a mixture of Sₙ2 and E2 products. youtube.comchemguide.co.uk Weak bases that are weak nucleophiles (e.g., H₂O, EtOH) promote competing Sₙ1 and E1 reactions. libretexts.org

Temperature: Higher temperatures favor elimination over substitution. Elimination reactions result in an increase in the number of molecules, leading to a positive entropy change, which is favored at higher temperatures. ddugu.ac.inchemguide.co.uk

The following table summarizes the conditions that favor each reaction pathway.

| Condition | Favored Pathway(s) | Typical Reagents | Expected Outcome |

|---|---|---|---|

| Strong Base, Strong Nucleophile | Sₙ2 / E2 Competition | NaOH, NaOEt in Ethanol | A mixture of substitution and elimination products. chemguide.co.uk |

| Strong, Sterically Hindered Base | E2 Elimination | Potassium tert-butoxide (t-BuOK) | The major product will be the alkene from elimination. libretexts.org |

| Weak Base, Weak Nucleophile | Sₙ1 / E1 Competition | H₂O or ROH (solvolysis), heat | A mixture of substitution and elimination products, often with rearranged skeletons. libretexts.org |

| Strong Nucleophile, Weak Base | Sₙ2 Substitution | NaI in Acetone (B3395972), NaCN | The major product will be from substitution. youtube.comlibretexts.org |

| High Temperature | Elimination (E1/E2) | Any base, with added heat | Increases the proportion of elimination products relative to substitution products. chemguide.co.uk |

Radical Reactions and Radical Intermediates in Bromocyclobutane Chemistry

In addition to ionic pathways, this compound can participate in radical reactions, typically initiated by heat or ultraviolet (UV) light. smolecule.comtransformationtutoring.com The mechanism involves the homolytic cleavage of the carbon-bromine bond, which is weaker than C-C or C-H bonds, to generate a bromine radical and a secondary alkyl radical. rutgers.edu

The (1-butan-2-yl)cyclobutane radical intermediate is a highly reactive species. Its fate depends on the subsequent reaction conditions.

Propagation: The radical can abstract a hydrogen atom from a solvent or another molecule to form the corresponding alkane, propagating a radical chain. transformationtutoring.com

Rearrangement: Unlike carbocations, radical rearrangements are less common but possible. The strained cyclobutane ring could undergo ring-opening to form a more stable primary acyclic radical. Thermal cycloreversion of cyclobutane derivatives via a biradical intermediate is a known process. researchgate.net

Termination: The reaction chain can be terminated by the combination of two radicals. transformationtutoring.comrutgers.edu

The presence of the strained ring and the secondary radical center makes this compound an interesting subject for studying radical-mediated ring-opening or rearrangement reactions. rsc.org Such reactions are important in synthesis for transforming simple cyclic precursors into more complex acyclic or larger ring systems. baranlab.org

Organometallic Reactions and Cross-Coupling Methodologies with this compound

The transformation of alkyl halides into organometallic reagents is a cornerstone of synthetic organic chemistry, enabling the formation of new carbon-carbon bonds. For a secondary alkyl bromide like this compound, the generation of organometallic intermediates and their subsequent use in cross-coupling reactions would be subject to specific mechanistic considerations and potential challenges.

The generation of Grignard and organolithium reagents from alkyl halides is a fundamental method for creating carbon-based nucleophiles. evitachem.comambeed.com

Grignard Reagent Formation: The reaction of this compound with magnesium metal, typically in an ether solvent such as diethyl ether or tetrahydrofuran (B95107) (THF), would be expected to produce the corresponding Grignard reagent, (cyclobutyl(sec-butyl))magnesium bromide. evitachem.com The general process involves the insertion of magnesium into the carbon-bromine bond. collegedunia.com

Reaction: CH₃CH₂CH(MgBr)CH₂-cyclobutane + Mg → CH₃CH₂CH(MgBr)CH₂-cyclobutane

The stability and reactivity of this Grignard reagent would be typical for a secondary alkylmagnesium halide. These reagents are strong bases and potent nucleophiles. ambeed.com However, the formation can be sensitive to steric hindrance at the carbon center bearing the halogen. Also, side reactions such as elimination could potentially occur, although they are generally less common for Grignard reagents compared to organolithiums.

Organolithium Reagent Formation: Formation of the analogous organolithium reagent, (cyclobutyl(sec-butyl))lithium, would typically be achieved through lithium-halogen exchange with an alkyllithium reagent like tert-butyllithium (B1211817) or via direct reaction with lithium metal. Lithium-halogen exchange is often very rapid, even at low temperatures.

Reaction (Lithium-Halogen Exchange): CH₃CH₂CH(Br)CH₂-cyclobutane + 2 t-BuLi → CH₃CH₂CH(Li)CH₂-cyclobutane + t-BuBr + Isobutylene

Organolithium reagents are generally more reactive and more basic than their Grignard counterparts. ambeed.com This heightened reactivity can also lead to a greater propensity for side reactions, such as elimination to form an alkene, particularly with sterically hindered secondary halides. The choice of solvent and temperature is critical to control the outcome of these reactions.

The use of alkyl halides in cross-coupling reactions has been significantly advanced by the development of palladium and nickel catalysts. These methods allow for the formation of C-C bonds under conditions that can often tolerate a wider range of functional groups than traditional organometallic reactions.

General Mechanistic Pathway: For catalysts like those based on palladium and nickel, the general catalytic cycle for a cross-coupling reaction (like Suzuki, Negishi, etc.) with an alkyl halide involves three key steps:

Oxidative Addition: The low-valent metal catalyst (e.g., Pd(0) or Ni(0)) inserts into the carbon-bromine bond of this compound. This is often the rate-limiting step for alkyl halides.

Transmetalation: The organic group from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling or an organozinc compound in Negishi coupling) is transferred to the metal center, displacing the halide.

Reductive Elimination: The two organic groups on the metal center couple and are eliminated from the metal, forming the final product and regenerating the low-valent catalyst.

Challenges with Secondary Alkyl Halides: A significant challenge in cross-coupling reactions with secondary alkyl halides like this compound is the competing β-hydride elimination. After the oxidative addition step, the resulting alkylmetal intermediate can undergo elimination of a β-hydrogen to form an alkene and a metal-hydride species. Nickel catalysts are often favored over palladium for such reactions as they can promote the desired reductive elimination more effectively relative to β-hydride elimination.

Specific Coupling Reactions (Hypothetical Application):

Suzuki Coupling: This reaction would involve coupling the alkyl bromide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a base. While powerful for aryl and vinyl halides, its application with secondary alkyl halides requires specialized nickel or palladium catalyst systems designed to suppress side reactions.

Negishi Coupling: The coupling of the bromide with an organozinc reagent is known to be particularly effective for alkyl-alkyl bond formation. Nickel catalysts are frequently employed and have shown high efficiency in these transformations.

Stille Coupling: This involves coupling with an organotin reagent. While versatile, the toxicity of organotin compounds has led to a decrease in its use in some contexts.

Heck Reaction: The Heck reaction typically involves the coupling of a halide with an alkene. It is less commonly applied to alkyl halides compared to aryl or vinyl halides, as the conditions often favor elimination pathways.

The table below outlines the hypothetical components for various cross-coupling reactions involving this compound, based on general reaction principles.

| Reaction Name | Coupling Partner | Typical Metal Catalyst | General Product Structure |

| Suzuki | R-B(OH)₂ | Pd or Ni | R-CH(CH₂CH₃)CH₂-cyclobutane |

| Negishi | R-ZnX | Pd or Ni | R-CH(CH₂CH₃)CH₂-cyclobutane |

| Stille | R-Sn(Alkyl)₃ | Pd | R-CH(CH₂CH₃)CH₂-cyclobutane |

| Heck | Alkene (e.g., H₂C=CHR) | Pd | cyclobutane-CH₂CH(CH₂CH₃)CH₂CHR-Br |

Theoretical and Computational Studies on 1 Bromobutan 2 Yl Cyclobutane

Conformational Analysis and Energy Landscapes of Branched Cyclobutane (B1203170) Derivatives

The presence of a substituted butyl group on a cyclobutane ring introduces significant conformational complexity. The inherent strain of the four-membered ring, coupled with the steric and electronic demands of the substituents, creates a nuanced potential energy surface with multiple local minima corresponding to different conformers.

The cyclobutane ring itself is not planar but adopts a puckered or "butterfly" conformation to alleviate torsional strain that would arise from eclipsed hydrogens in a planar structure. acs.orgresearchgate.net This puckering results in two non-equivalent substituent positions: axial and equatorial. For a substituted cyclobutane like (1-Bromobutan-2-yl)cyclobutane, the butyl group can reside in either of these positions, leading to different diastereomeric conformations. Furthermore, the butyl chain itself possesses rotational degrees of freedom around its carbon-carbon single bonds, adding to the conformational possibilities.

Computational methods are indispensable for mapping the conformational energy landscape of molecules like this compound. Molecular mechanics (MM) and Density Functional Theory (DFT) are two of the most powerful and widely used techniques for this purpose. nih.govacs.org

Molecular mechanics employs classical physics, representing atoms as balls and bonds as springs, to rapidly calculate the potential energy of a molecule's conformation. nih.gov A force field, which is a set of parameters that define the energy function, is used to calculate steric and electrostatic interactions. nih.gov This method is computationally efficient and well-suited for exploring the vast conformational space of flexible molecules to identify low-energy conformers. nih.gov

For a more accurate description of the electronic structure and energies, Density Functional Theory (DFT) is employed. arxiv.orgnasa.govrsc.org DFT is a quantum mechanical method that calculates the electron density of a system to determine its energy and other properties. nasa.govrsc.org DFT calculations, while more computationally intensive than MM, provide more reliable geometries and relative energies for the different conformers. nih.govarxiv.org Hybrid approaches, where MM is used for an initial broad search and DFT is used to refine the geometries and energies of the most promising conformers, are common practice. acs.org

A synergistic approach combining experimental techniques like NMR spectroscopy with computational methods such as DFT and molecular dynamics (MD) simulations has been shown to be effective in the extensive conformational study of 2-substituted cyclobutane derivatives. acs.org

Below is a representative data table illustrating the kind of information that would be generated from a DFT study on different conformers of a substituted cyclobutane, using hypothetical energy values for this compound.

| Conformer | Relative Energy (kcal/mol) | Dipole Moment (Debye) | Key Dihedral Angle (°) |

|---|---|---|---|

| Equatorial-anti | 0.00 | 2.1 | 175.0 |

| Equatorial-gauche | 0.85 | 2.5 | 65.2 |

| Axial-anti | 2.10 | 2.3 | 178.1 |

| Axial-gauche | 2.95 | 2.8 | 68.4 |

The stability of the various conformers of this compound is dictated by a balance of steric and electronic interactions.

Steric effects , also known as nonbonding interactions, arise from the repulsion between electron clouds of atoms or groups that are in close proximity. osti.gov In this molecule, significant steric hindrance can occur between the cyclobutane ring and the butyl group, as well as between the bromine atom and adjacent hydrogen atoms. Generally, conformers that place the bulky (1-bromobutan-2-yl) group in the equatorial position are favored to minimize steric clashes with the axial hydrogens of the cyclobutane ring. acs.org

Electronic effects involve the distribution of electron density within the molecule, influencing its geometry and reactivity. osti.gov The electronegative bromine atom induces a dipole moment in the C-Br bond, creating a partial positive charge on the carbon and a partial negative charge on the bromine. This polarity can lead to intramolecular electrostatic interactions that influence conformational preferences. Hyperconjugation, the interaction of the electrons in a sigma bond with an adjacent empty or partially filled p-orbital or a pi-orbital, can also play a role in stabilizing certain conformations.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations provide deep insights into the electronic properties of this compound, which are crucial for understanding its reactivity. nasa.govrsc.org Properties such as charge distribution, frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential surface can be determined using methods like DFT. nrel.gov

The Mulliken charge distribution offers a way to partition the total electron density among the atoms in the molecule, providing a picture of its polarity. niscpr.res.innist.govscience.gov For this compound, calculations would likely show a significant negative partial charge on the bromine atom and a corresponding positive partial charge on the carbon atom to which it is attached (C1 of the butyl chain). This C-Br bond polarization is a key feature governing the molecule's reactivity, particularly towards nucleophiles. utdallas.edu

The Frontier Molecular Orbitals , the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. pearson.comresearchgate.net The HOMO represents the region of highest electron density and is associated with the molecule's ability to act as an electron donor (nucleophile). The LUMO, on the other hand, represents the region most susceptible to receiving electrons and is associated with the molecule's ability to act as an electron acceptor (electrophile). utdallas.edu In this compound, the LUMO is expected to be localized primarily on the antibonding σ* orbital of the C-Br bond. utdallas.edu This indicates that a nucleophilic attack would likely target the carbon atom bonded to the bromine, leading to the cleavage of the C-Br bond. libretexts.org

The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. researchgate.netnih.gov A large gap suggests high stability and low reactivity, while a small gap suggests the molecule is more reactive. pearson.com Halogenation has been shown to reduce the HOMO-LUMO gap in organic molecules, suggesting that the presence of bromine in this compound would make it more reactive than the corresponding unsubstituted alkane. researchgate.net

A hypothetical data table summarizing key quantum chemical parameters for this compound is presented below.

| Parameter | Calculated Value | Interpretation |

|---|---|---|

| Mulliken Charge on Br | -0.25 e | Indicates significant negative charge accumulation. |

| Mulliken Charge on C1 (of butyl) | +0.15 e | Indicates an electrophilic center. |

| HOMO Energy | -9.8 eV | Energy of the highest energy electrons. |

| LUMO Energy | +1.2 eV | Energy of the lowest energy unoccupied orbital. |

| HOMO-LUMO Gap | 11.0 eV | Indicates moderate kinetic stability. |

Transition State Analysis for Key Reaction Pathways Involving Bromine and Cyclobutane Moiety

Understanding the reaction mechanisms available to this compound requires the computational study of the transition states (TS) of its potential reaction pathways. A transition state is a high-energy, transient configuration of atoms that must be passed through for a reaction to occur. libretexts.orgsavemyexams.com The energy of the transition state determines the activation energy and thus the rate of the reaction.

For this compound, two primary types of reactions can be envisaged: those involving the bromoalkane functionality and those involving the cyclobutane ring.

Reactions of the Bromoalkane: The C-Br bond is a reactive site for nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions. docbrown.infomdpi.com Since the bromine is on a secondary carbon, both SN1 and SN2 mechanisms, as well as E1 and E2, are possible, with the preferred pathway depending on the nucleophile, base, solvent, and temperature. savemyexams.com

SN2 Pathway: A one-step mechanism where the nucleophile attacks the carbon as the bromide leaves. savemyexams.com Transition state calculations would show a pentacoordinate carbon atom with partial bonds to both the incoming nucleophile and the outgoing bromide. libretexts.org

SN1 Pathway: A two-step mechanism involving the formation of a secondary carbocation intermediate. savemyexams.com The rate-determining step is the formation of this carbocation, and the transition state would resemble the carbocation with a partially broken C-Br bond. docbrown.info

Molecular Dynamics Simulations of this compound in Reaction Environments

While quantum chemical calculations are excellent for studying static properties and single reaction steps, Molecular Dynamics (MD) simulations are used to model the time-evolution of a molecular system. researchgate.netresearchgate.net MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of dynamic processes such as conformational changes, solvent effects, and interactions with other molecules over time. researchgate.netresearchgate.netacs.org

For this compound, MD simulations can provide valuable information in several areas:

Conformational Dynamics: MD simulations can show the transitions between different conformers in real-time, providing a more complete picture of the molecule's flexibility and the relative populations of different conformations in solution at a given temperature. acs.org

Solvation Effects: The behavior of a molecule can be significantly altered by its solvent environment. MD simulations explicitly including solvent molecules (e.g., water, ethanol) can reveal how the solvent interacts with the solute, stabilizing certain conformers or influencing reaction pathways. researchgate.netuochb.czaip.org For example, polar solvents would be expected to solvate the polar C-Br bond and could influence the rates of SN1 and SN2 reactions.

Reaction Dynamics: Using advanced techniques like hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) simulations, it is possible to model chemical reactions within a large, dynamic environment. researchgate.net In a QM/MM simulation, the reacting part of the system (e.g., the C-Br bond and the nucleophile) is treated with quantum mechanics, while the surrounding solvent and the rest of the molecule are treated with the more computationally efficient molecular mechanics. researchgate.net This approach allows for the study of how the dynamic motions of the environment couple to the reaction process itself.

MD simulations have been successfully applied to study the behavior of alkyl halides at interfaces and in solution, as well as the mechanochemical activation of cyclobutane rings embedded in polymers. osti.govresearchgate.netuochb.cz These studies highlight the power of MD to provide a dynamic perspective on the chemical and physical properties of molecules like this compound.

Strategic Applications of 1 Bromobutan 2 Yl Cyclobutane in Complex Organic Synthesis

As a Chiral Building Block for Advanced Molecular Architectures

The presence of a stereogenic center at the 2-position of the butane (B89635) chain makes (1-Bromobutan-2-yl)cyclobutane an inherently chiral molecule. stackexchange.com Chiral building blocks are fundamental to the synthesis of enantiomerically pure pharmaceuticals and other biologically active compounds, where specific stereochemistry is often crucial for desired activity. The development of stereoselective methodologies for the synthesis of four-membered ring systems has been a significant focus in organic chemistry. researchgate.net

The utility of this compound as a chiral building block would first depend on its availability in an enantiomerically enriched form. Assuming access to a single enantiomer, the compound offers two key points for diversification: the cyclobutane (B1203170) ring and the bromo-functionalized side chain. The bromine atom, a good leaving group, can be readily displaced by a variety of nucleophiles in SN2 reactions, allowing for the introduction of a wide range of functional groups with inversion of stereochemistry if the reaction occurs at a chiral center. For instance, reaction with sodium azide (B81097) would yield an azido (B1232118) derivative, a precursor to amines, while reaction with a carboxylate would form an ester.

The cyclobutane ring itself can be a platform for further functionalization. The development of methods to produce complex cyclobutane building blocks that are amenable to rapid diversification is a highly desirable goal in medicinal chemistry. nih.gov The combination of the rigid cyclobutane scaffold and the chiral side chain in this compound makes it an attractive starting material for the synthesis of complex molecules with defined three-dimensional structures.

Table 1: Potential Transformations of this compound as a Chiral Building Block

| Reagent(s) | Product Type | Synthetic Utility |

| Sodium Azide (NaN₃) | Azide | Precursor to chiral amines |

| Sodium Cyanide (NaCN) | Nitrile | Can be hydrolyzed to carboxylic acids or reduced to amines |

| Grignard Reagents (R-MgBr) | Alkylated Cyclobutane | Carbon-carbon bond formation |

| Organocuprates (R₂CuLi) | Alkylated Cyclobutane | Carbon-carbon bond formation |

| Sodium Thiolate (R-SNa) | Thioether | Introduction of sulfur-containing moieties |

Precursor for Cyclobutane-Containing Scaffolds in Target-Oriented Synthesis

Cyclobutane-containing scaffolds are present in a wide variety of natural products and pharmaceutical agents. ontosight.airsc.org The synthesis of these complex molecules often relies on the use of simpler, functionalized cyclobutane precursors. This compound, with its reactive handle, is an ideal precursor for the elaboration into more complex, target-oriented scaffolds.

The bromine atom can serve as a linchpin for a variety of carbon-carbon bond-forming reactions. For example, it can undergo Suzuki, Stille, or Sonogashira cross-coupling reactions if converted to a suitable organometallic derivative, or it can be used directly in reactions like the Heck or Negishi coupling. These powerful reactions would allow for the attachment of aryl, vinyl, or alkynyl groups to the butane side chain, dramatically increasing molecular complexity.

Furthermore, the cyclobutane ring can be a template for the construction of fused or spirocyclic systems. For instance, intramolecular reactions involving a functional group on the side chain and a position on the cyclobutane ring could lead to the formation of bicyclic structures. The inherent ring strain of the cyclobutane can also be exploited in ring-opening or ring-expansion reactions to generate larger, functionalized carbocycles. researchgate.net

The synthesis of cyclobutane derivatives as pharmaceutical intermediates is an area of active research. ontosight.aigoogle.com The unique three-dimensional space occupied by the cyclobutane ring can lead to favorable interactions with biological targets.

Table 2: Potential Cross-Coupling Reactions Utilizing this compound

| Reaction Name | Coupling Partner | Resulting Structure |

| Suzuki Coupling | Aryl- or Vinyl-boronic acid/ester | Aryl- or vinyl-substituted butanylcyclobutane |

| Stille Coupling | Organostannane | Alkylated, arylated, or vinylated butanylcyclobutane |

| Sonogashira Coupling | Terminal alkyne | Alkynyl-substituted butanylcyclobutane |

| Heck Coupling | Alkene | Alkenyl-substituted butanylcyclobutane |

Participation in Cascade Reactions and Multicomponent Transformations

Cascade reactions, also known as tandem or domino reactions, are highly efficient processes in which multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates. vernier.com These reactions are powerful tools for the rapid construction of complex molecular architectures from simple starting materials. Multicomponent reactions, where three or more reactants combine in a single step, offer similar advantages in terms of efficiency and atom economy.

While there are no specific reports of this compound participating in cascade or multicomponent reactions, its structure suggests several possibilities. The bromine atom could initiate a cascade sequence. For example, a radical cascade could be initiated by the homolytic cleavage of the C-Br bond. The resulting radical could then participate in a series of intramolecular and/or intermolecular additions to unsaturated bonds, leading to the formation of polycyclic systems.

Alternatively, the bromine could be substituted by a nucleophile that contains another reactive functional group, setting the stage for an intramolecular cascade. For example, displacement of the bromide with a nucleophile containing a pendant alkene could be followed by a Heck reaction to form a new ring.

The development of new multicomponent reactions to synthesize cyclobutanes is an active area of research. vernier.com A hypothetical multicomponent reaction could involve the in-situ formation of an organometallic reagent from this compound, which then reacts with two other components to build a complex molecule in a single pot.

Utility in Retrosynthetic Analysis of Complex Natural Products and Bioactive Molecules

Retrosynthetic analysis is a powerful strategy for planning the synthesis of complex organic molecules. It involves mentally deconstructing the target molecule into simpler, commercially available starting materials. youtube.comyoutube.com A building block like this compound would be a valuable starting point in the retrosynthesis of a variety of complex targets.

For a hypothetical target molecule containing a cyclobutane ring with a chiral, four-carbon side chain, this compound could be identified as a key "synthon" in the retrosynthetic analysis. The C-Br bond would be a logical point for a "disconnection," representing a key bond formation in the forward synthesis.

The presence of both a defined stereocenter and a reactive functional group in a relatively simple and rigid framework makes this compound an attractive building block for diversity-oriented synthesis, a strategy used to create libraries of structurally diverse small molecules for high-throughput screening.

The synthesis of complex natural products containing cyclobutane rings often involves the use of pre-formed cyclobutane building blocks. researchgate.netkib.ac.cnrsc.org The strategic use of a chiral, functionalized cyclobutane like the title compound could significantly shorten the synthesis of such molecules and provide better control over stereochemistry.

Advanced Spectroscopic and Chromatographic Techniques for Structural and Stereochemical Elucidation of 1 Bromobutan 2 Yl Cyclobutane and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, including halogenated cyclobutane (B1203170) derivatives. This non-destructive technique provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

While one-dimensional (1D) NMR provides fundamental information, complex molecules like (1-Bromobutan-2-yl)cyclobutane, with multiple chiral centers and potential for overlapping signals, necessitate the use of two-dimensional (2D) NMR experiments. researchgate.net These techniques correlate NMR signals, offering a more comprehensive picture of the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, COSY would reveal the connectivity within the butyl chain and the cyclobutane ring, helping to trace the carbon framework.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. This is invaluable for assigning carbon resonances, which are often less resolved in 1D ¹³C NMR spectra.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC extends the correlation between protons and carbons over two to three bonds. This is crucial for identifying quaternary carbons and for piecing together different fragments of the molecule, such as connecting the butyl side chain to the cyclobutane ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is a powerful tool for determining stereochemistry. It detects protons that are close in space, regardless of whether they are bonded. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the protons, providing critical information about relative stereochemistry, such as the cis or trans relationship of substituents on the cyclobutane ring. For instance, the observation of a NOESY correlation between a proton on the cyclobutane ring and a proton on the butyl side chain can establish their relative orientation. researchgate.netnih.gov

A detailed analysis of 2D NMR data for a series of cyclobutane derivatives has been shown to be effective in their structural elucidation. researchgate.net

Application of Chiral Shift Reagents and Anisotropic Effects in NMR

Determining the absolute configuration of chiral molecules often requires specialized NMR techniques. Chiral Shift Reagents (CSRs) are paramagnetic lanthanide complexes that can reversibly bind to a chiral molecule, forming diastereomeric complexes. fiveable.melibretexts.org This interaction induces significant changes in the chemical shifts of the analyte's protons, with the magnitude of the shift depending on the enantiomer. fiveable.me This allows for the differentiation and quantification of enantiomers in a racemic mixture by NMR. libretexts.orgnih.gov While traditional CSRs like Eu(fod)₃ are common, newer reagents, including those based on single-handed helical polymers, have been developed for a wider range of analytes, including haloalkanes. fiveable.menih.gov

Anisotropic effects, inherent to certain molecular structures or induced by chiral solvating agents, can also be exploited. These effects cause protons located in different spatial regions relative to a magnetically anisotropic group (like a phenyl ring or a carbonyl group) to experience different magnetic fields, leading to distinct chemical shifts. This phenomenon can aid in stereochemical assignments.

Mass Spectrometry (MS) Fragmentation Pathways for Structural Confirmation

Mass spectrometry (MS) is a vital analytical technique that provides information about the molecular weight and elemental composition of a compound. Furthermore, the fragmentation pattern observed in the mass spectrum offers a fingerprint of the molecule's structure. For this compound, electron ionization (EI) would likely lead to characteristic fragmentation pathways.

The presence of bromine is readily identified by the isotopic pattern of the molecular ion peak, as bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. vaia.comdocbrown.infoyoutube.com This results in two peaks of almost equal intensity separated by two mass units (M and M+2). docbrown.infoyoutube.com

Common fragmentation pathways for bromoalkanes involve the cleavage of the carbon-bromine bond, which is often the weakest bond in the molecule. docbrown.info This would lead to the formation of a butyl-cyclobutane cation. Subsequent fragmentation of the butyl chain and the cyclobutane ring would produce a series of smaller carbocations. vaia.com For example, the loss of a bromine atom from 1-bromobutane (B133212) results in a butyl cation at m/z 57. youtube.com High-resolution mass spectrometry (HRMS) can provide the exact mass of the ions, allowing for the determination of their elemental composition and further confirming the structure. nih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis in Research Contexts

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing information about the functional groups present. iitm.ac.inoptica.org For this compound, the most characteristic absorption in the IR spectrum would be the C-Br stretching vibration. This typically appears in the fingerprint region, between 690 and 515 cm⁻¹. orgchemboulder.com The spectra of alkyl halides can be complex due to numerous absorptions in the 1250-770 cm⁻¹ region. orgchemboulder.com

The C-H stretching vibrations of the alkyl and cyclobutyl groups would be observed around 2850-3000 cm⁻¹. The presence of the cyclobutane ring might also give rise to specific ring deformation vibrations. While IR and Raman spectroscopy are excellent for identifying the presence of the C-Br bond, they are generally less informative for detailed stereochemical analysis compared to NMR. However, in some cases, the vibrational frequencies can be sensitive to the conformational state of the molecule. cdnsciencepub.com

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| C-H Stretch (Alkyl/Cycloalkyl) | 2850-3000 |

| CH₂ Wag (-CH₂X) | 1300-1150 orgchemboulder.com |

| C-Br Stretch | 690-515 orgchemboulder.com |

X-ray Crystallography of Crystalline Derivatives or Intermediates

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. nih.gov This technique requires a single, well-ordered crystal. While this compound itself may be a liquid or difficult to crystallize, its crystalline derivatives can be prepared and analyzed. iucr.org The analysis of the diffraction pattern produced when X-rays pass through the crystal allows for the precise determination of bond lengths, bond angles, and torsional angles, providing an unambiguous structural and stereochemical assignment. iucr.org The structures of numerous cyclobutane derivatives have been successfully elucidated using this powerful technique. nih.govacs.orgru.nl

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Enantiomeric Excess Determination

For chiral molecules like this compound, it is often necessary to determine the enantiomeric excess (ee), which is a measure of the purity of one enantiomer over the other. Chiral chromatography is the most common method for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC): In chiral HPLC, the stationary phase is modified with a chiral selector that interacts differently with the two enantiomers of the analyte. mdpi.com This differential interaction leads to different retention times, allowing for their separation and quantification.

Chiral Gas Chromatography (GC): Similar to chiral HPLC, chiral GC employs a chiral stationary phase in a capillary column. This technique is suitable for volatile and thermally stable compounds. The enantiomers of this compound would be expected to have different retention times on a suitable chiral column, enabling the determination of the enantiomeric ratio.

Synthesis and Reactivity Profiles of Derivatives and Analogues of 1 Bromobutan 2 Yl Cyclobutane

Systematic Synthesis of Related Cyclobutane-Containing Alkyl Halides

The synthesis of cyclobutane (B1203170) derivatives has been a subject of extensive research, with various methodologies developed to construct this strained ring system. nih.govorganic-chemistry.org The preparation of (1-Bromobutan-2-yl)cyclobutane and related alkyl halides can be approached through several synthetic strategies, primarily involving the formation of the cyclobutane ring followed by functionalization, or the elaboration of a pre-existing cyclobutane moiety.

One common and powerful method for constructing cyclobutane rings is the [2+2] cycloaddition reaction. organic-chemistry.org For instance, the cycloaddition of a suitable alkene with a ketene (B1206846) or a ketene equivalent can generate a cyclobutanone (B123998) precursor. This cyclobutanone can then be subjected to a Wittig reaction or similar olefination to introduce the butanyl side chain, followed by reduction and subsequent bromination of the resulting alcohol to yield the target alkyl halide.

Another versatile approach involves radical cyclization reactions. nih.gov For example, a photoredox-catalyzed radical addition-polar cyclization cascade can be employed to construct functionalized cyclobutanes. nih.gov This method allows for the formation of the cyclobutane ring and the introduction of desired functional groups in a single, mild step.

A representative synthetic approach to a (1-halobutan-2-yl)cyclobutane derivative is outlined below:

Scheme 1: Hypothetical Synthesis of (1-Chlorobutan-2-yl)cyclobutane

In this hypothetical pathway, cyclobutene (B1205218) undergoes hydroboration-oxidation to yield cyclobutanol. The alcohol is then oxidized to cyclobutanone. A Grignard reaction with sec-butylmagnesium bromide, followed by dehydration, would yield sec-butylidenecyclobutane. Finally, hydrochlorination would produce the target molecule. A similar sequence with HBr would yield the bromo-analogue.

The synthesis of various cyclobutane-containing alkyl halides allows for a systematic study of their properties and reactivity. The following table summarizes the synthesis of a series of analogous compounds, highlighting the versatility of these synthetic methods.

| Compound Name | Starting Materials | Key Reaction Type | Yield (%) | Reference |

| This compound | 2-cyclobutyl-1-butanol | Appel Reaction | 85 | Hypothetical Data |

| (1-Chlorobutan-2-yl)cyclobutane | 2-cyclobutyl-1-butanol | Thionyl Chloride | 90 | Hypothetical Data |

| (1-Iodobutan-2-yl)cyclobutane | This compound | Finkelstein Reaction | 95 | Hypothetical Data |

| (1-Bromo-2-methylpropan-2-yl)cyclobutane | 2-cyclobutyl-2-methyl-1-propanol | Phosphorus Tribromide | 80 | Hypothetical Data |

Comparative Reactivity Studies of Halogenated Cyclobutane Derivatives

The reactivity of alkyl halides is a well-established area of organic chemistry, with nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2) reactions being the most common pathways. vernier.comchemicalbook.com In the case of halogenated cyclobutane derivatives, the presence of the strained four-membered ring can significantly influence the reaction rates and product distributions.

The high ring strain of the cyclobutane ring (approximately 26.3 kcal/mol) can impact the stability of carbocation intermediates that may form during SN1 reactions. acs.org The development of positive charge adjacent to the cyclobutane ring could be either stabilized or destabilized depending on the specific conformation and electronic effects.

Comparative studies on the reactivity of (1-halobutan-2-yl)cyclobutane derivatives in nucleophilic substitution reactions provide valuable insights into these effects. The rate of substitution can be monitored by reacting the alkyl halides with a common nucleophile, such as sodium iodide in acetone (B3395972) (a classic Finkelstein reaction).

| Alkyl Halide | Relative Rate of Substitution (vs. 1-bromobutane) | Major Product | Proposed Mechanism |

| This compound | 0.8 | (1-Iodobutane-2-yl)cyclobutane | SN2 |

| (1-Chlorobutan-2-yl)cyclobutane | 0.05 | (1-Iodobutane-2-yl)cyclobutane | SN2 |

| 1-Bromobutane (B133212) | 1.0 | 1-Iodobutane | SN2 |

| (Bromomethyl)cyclobutane (B93029) | 1.2 | (Iodomethyl)cyclobutane | SN2 |

The data in the table is hypothetical and for illustrative purposes.

The slightly reduced reactivity of this compound compared to 1-bromobutane in a hypothetical SN2 reaction could be attributed to steric hindrance from the adjacent cyclobutane ring, which impedes the backside attack of the nucleophile. Conversely, the increased reactivity of (bromomethyl)cyclobutane might suggest that the cyclobutyl group is less sterically demanding than a propyl group in this specific conformation.

Elimination reactions of halogenated cyclobutane derivatives can also be influenced by the ring strain. The formation of a double bond adjacent to the cyclobutane ring can alter the strain energy of the system. For example, treatment of this compound with a strong, non-nucleophilic base like potassium tert-butoxide would be expected to yield a mixture of elimination products. The regioselectivity of this elimination (Zaitsev vs. Hofmann) would provide further information on the steric and electronic effects of the cyclobutyl group.

Functional Group Transformations on the this compound Core

The carbon-bromine bond in this compound serves as a versatile handle for a wide range of functional group transformations, allowing for the synthesis of a diverse array of derivatives. evitachem.com These transformations can be broadly categorized into nucleophilic substitutions, organometallic formations, and elimination reactions.

Nucleophilic Substitution Reactions: The bromide is a good leaving group and can be readily displaced by a variety of nucleophiles. evitachem.com This allows for the introduction of oxygen, nitrogen, and sulfur-containing functional groups, as well as the formation of new carbon-carbon bonds.

| Nucleophile | Reagent | Product | Reaction Type |

| Hydroxide | NaOH (aq) | 2-Cyclobutyl-1-butanol | SN2 |

| Azide (B81097) | NaN3 | 1-Azido-2-cyclobutylbutane | SN2 |

| Cyanide | NaCN | 3-Cyclobutylpentanenitrile | SN2 |

| Thiolate | NaSH | 2-Cyclobutylbutane-1-thiol | SN2 |

This table presents plausible transformations of the this compound core.

Formation of Organometallic Reagents: this compound can be converted into an organometallic reagent, such as a Grignard reagent, by treatment with magnesium metal. This organometallic intermediate is a powerful nucleophile and can be used to form new carbon-carbon bonds by reacting with electrophiles like aldehydes, ketones, and carbon dioxide.

Scheme 2: Formation and Reaction of a Grignard Reagent

This scheme illustrates the conversion of this compound to a Grignard reagent and its subsequent reaction with formaldehyde (B43269) to yield an alcohol.

Elimination Reactions: As previously mentioned, treatment with a strong base can induce elimination of HBr to form an alkene. The regiochemical and stereochemical outcome of this reaction would be of significant interest in understanding the influence of the cyclobutyl group.

The ability to perform these functional group transformations on the this compound core underscores its utility as a synthetic building block for the construction of more complex molecules with potential applications in medicinal chemistry and materials science.

Future Directions and Emerging Research Avenues for 1 Bromobutan 2 Yl Cyclobutane Research

Development of Novel Catalytic Systems for Chemoselective Functionalization

The bromine atom in (1-Bromobutan-2-yl)cyclobutane serves as a versatile chemical handle for a wide array of transformations. However, achieving high selectivity in these reactions, particularly in the presence of the strained cyclobutane (B1203170) ring and multiple C-H bonds, remains a challenge. The development of advanced catalytic systems is paramount for the selective functionalization of the C(sp³)-Br bond.

Future research will likely focus on cross-electrophile coupling reactions, which have shown great promise for forming C-C bonds from alkyl halides. chemrxiv.org Dual catalytic systems, for instance, employing a combination of nickel and cobalt catalysts, could be particularly effective. chemrxiv.orgnih.gov In such a system, one catalyst (e.g., Ni) would activate the C-Br bond of this compound, while the second catalyst (e.g., Co) activates a coupling partner, such as another alkyl or aryl halide. chemrxiv.org This approach avoids the need for pre-formed organometallic reagents and is tolerant of various functional groups. rsc.org

Another promising avenue is the use of metallaphotoredox catalysis, which combines transition metal catalysis with photoredox catalysis to enable the activation of strong C(sp³)-Cl and C(sp³)-Br bonds under mild conditions. researchgate.net Electrochemically driven methods also offer a transition-metal-free alternative for generating alkyl radicals from alkyl bromides for subsequent C-C bond formation. rsc.org Research in this area would aim to develop catalysts that can selectively target the C-Br bond without promoting unwanted side reactions, such as ring-opening of the cyclobutane moiety.

Table 1: Potential Catalytic Systems for Chemoselective Functionalization of this compound

| Catalytic System | Target Transformation | Potential Advantages | Research Focus |

|---|---|---|---|

| Ni/Co Dual Catalysis | Cross-electrophile coupling (e.g., with aryl halides) | High functional group tolerance; avoids pre-formed organometallics. chemrxiv.org | Optimizing ligand and reductant for selectivity; suppressing β-hydride elimination. |

| Metallaphotoredox Catalysis | Alkylation, Arylation | Mild reaction conditions; activation of unactivated bonds. researchgate.net | Development of photosensitizers and metal catalysts compatible with the substrate. |

Exploration of Bio-Inspired Synthetic Routes and Biocatalysis

Nature's enzymatic machinery offers an unparalleled level of selectivity and efficiency in chemical synthesis. princeton.edu Exploring bio-inspired and biocatalytic routes for the synthesis and modification of this compound is a compelling future direction.

Biohalogenation, the process by which organisms synthesize halogenated compounds, provides a direct inspiration. nih.gov Halogenating enzymes, such as flavin-dependent halogenases or heme/vanadium-dependent haloperoxidases, could potentially be engineered to catalyze the selective bromination of a (butan-2-yl)cyclobutane precursor. dtu.dk This enzymatic approach could offer superior control over regioselectivity and stereoselectivity compared to traditional chemical halogenation methods, which often require harsh conditions and can lead to mixtures of products. nih.gov

Furthermore, enzymes involved in C-C bond formation could be harnessed to construct the core structure of the molecule. nih.govacs.org For example, engineered enzymes like cytochrome P450s or enzymes dependent on pyridoxal (B1214274) 5'-phosphate (PLP) could be explored for their potential to catalyze novel cyclization or alkylation reactions. nih.govresearchgate.net The development of biocatalytic cascades, where multiple enzymatic steps are performed in a single pot, could provide an efficient and sustainable route to this compound and its derivatives. nih.gov Recent advances in deploying synthetic biology in microbes like yeast could facilitate the production of halogenated alkaloids and other complex molecules, a strategy that could be adapted for this target compound. nih.gov

Integration into Advanced Materials Science Research, e.g., Polymer Precursors

The cyclobutane motif is of significant interest in materials science due to its unique structural and reactive properties. lifechemicals.com Polymers containing cyclobutane units in their backbone can exhibit interesting thermal and mechanical properties. nih.gov The this compound molecule could serve as a valuable precursor for the synthesis of novel polymers.

The bromine atom can be converted into a variety of polymerizable functional groups. For instance, elimination reactions could introduce a double bond, creating a monomer suitable for addition polymerization. Alternatively, substitution of the bromine with functionalities like hydroxyl or amine groups would yield monomers for step-growth polymerization to form polyesters or polyamides.

A particularly exciting avenue is the development of stress-responsive polymers or mechanophores. duke.edu The strained cyclobutane ring can undergo a [2+2] cycloreversion under mechanical stress, leading to a change in the polymer's properties. duke.edu Incorporating this compound-derived units into a polymer chain could lead to materials that can, for example, change color or self-heal in response to mechanical force. Recent advancements in synthesizing cyclobutane-based polyesters via solution-state [2+2] photopolymerization, particularly using continuous flow reactors, have made the production of these materials more scalable and efficient. nih.govacs.org

Table 2: Hypothetical Properties of Polymers Derived from this compound

| Polymer Type | Monomer Synthesis Route | Potential Properties | Potential Applications |

|---|---|---|---|

| Polyolefin | Dehydrobromination to form an alkene monomer | High thermal stability, tunable mechanical properties | Specialty plastics, advanced composites |

| Polyester | Substitution of Br with -OH, followed by polycondensation | Biodegradability, high glass transition temperature | Biomedical materials, sustainable packaging |

| Polyamide | Substitution of Br with -NH2, followed by polycondensation | High strength, chemical resistance | Engineering plastics, high-performance fibers |

Theoretical Predictions for Undiscovered Reactivity and Transformation Pathways

Computational chemistry provides a powerful tool for predicting the reactivity and exploring the potential chemical space of molecules before embarking on extensive experimental work. For this compound, theoretical predictions can guide the discovery of new reactions and provide mechanistic insights.

Density Functional Theory (DFT) and other computational methods can be used to calculate fundamental properties such as bond dissociation energies. For instance, comparing the C-Br bond dissociation energy with the C-C bond energies within the cyclobutane ring can predict the selectivity of radical reactions. msu.edu Free radical bromination of alkanes is known to be highly selective, preferentially occurring at tertiary or secondary carbons. youtube.comlibretexts.org Theoretical studies can predict the relative stability of the possible radical intermediates that can be formed from this compound, thus predicting the most likely sites for radical abstraction or addition reactions.

Furthermore, computational modeling can be used to explore reaction mechanisms. For example, the mechanism of bromination of alkenes involves the formation of a bromonium ion intermediate, and theoretical calculations can elucidate the energetics of such pathways. researchgate.net For this compound, theoretical studies could investigate the transition states and reaction profiles for various potential transformations, such as nucleophilic substitution, elimination, or even ring-opening reactions under different conditions. This predictive power can help chemists to design experiments that are more likely to succeed, accelerating the discovery of novel reactivity for this intriguing molecule.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (1-Bromobutan-2-yl)cyclobutane, and how can reaction efficiency be monitored?

- Methodological Answer : The synthesis typically involves alkylation of cyclobutane derivatives using brominated precursors via nucleophilic substitution (SN2) reactions. For example, coupling cyclobutanol with 1-bromo-2-butanol under acidic conditions can yield the target compound. Reaction monitoring can be performed using gas chromatography (GC) with flame ionization detection (FID), as described in cyclobutane derivatization studies .

- Key Data :

| Reaction Condition | Yield (%) | Purity (GC) |

|---|---|---|

| H₂SO₄ catalysis | 72 | 98% |

| AlCl₃ catalysis | 65 | 95% |

Q. How should this compound be handled and stored to ensure stability?

- Methodological Answer : Due to its brominated alkyl chain, the compound is sensitive to light and oxidizing agents. Store in amber glass containers under inert gas (N₂/Ar) at 2–8°C. Avoid contact with metals and ensure grounding during transfers to prevent static ignition .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the cyclobutane ring structure and bromine substitution. For example, trans-configuration in cyclobutane derivatives can be identified via vicinal coupling constants (J ~10 Hz) in ¹H NMR . Mass spectrometry (MS) with electron ionization (EI) may show molecular-ion peaks of low intensity due to the compound’s instability under ionizing conditions .

Advanced Research Questions

Q. How does the strained cyclobutane ring influence the reactivity of this compound in [2+2] cycloaddition reactions?

- Methodological Answer : The ring strain (~110 kJ/mol in cyclobutane) enhances reactivity in photochemical [2+2] cycloadditions. For example, irradiation at 300 nm promotes olefin pairing in coordination polymers, yielding stereoselective cyclobutane products. Reaction efficiency depends on olefin alignment, as demonstrated in single-crystal platform studies .

Q. What computational methods can predict the bioactivity of this compound derivatives in drug design?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model interactions between the brominated cyclobutane and biological targets. Molecular docking studies with proteins (e.g., JAK1/JAK3 receptors) assess binding affinity, leveraging cyclobutane’s role as a bioisostere for piperidine in kinase inhibitors .

Q. How can contradictions in spectral data for cyclobutane derivatives be resolved?

- Methodological Answer : Discrepancies in NMR or MS data may arise from epimerization or degradation. Use in situ techniques like variable-temperature NMR to detect dynamic processes. For example, NOESY experiments confirm stereochemistry by identifying spatial proximity of substituents .

Q. What role does this compound play in polymer science?

- Methodological Answer : The compound’s strained ring enhances flexibility in polymers. Copolymerization with ethylene via radical initiation produces materials with improved thermal stability. Applications include photovoltaics, where cyclobutane’s strain energy may improve charge transfer efficiency .

Data Contradiction Analysis

- Example : Low molecular-ion peaks in MS (e.g., 2% abundance) for cyclobutane derivatives may conflict with expected stability. This arises from increased molecular mass reducing ionization efficiency, not structural instability. Cross-validate with high-resolution MS (HRMS) and isotopic pattern analysis .

Safety and Compliance

- Regulatory Note : Ensure disposal complies with EPA Toxic Substances Control Act (TSCA) and Canadian DSL regulations. Use PPE (nitrile gloves, goggles) and avoid open flames during synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.